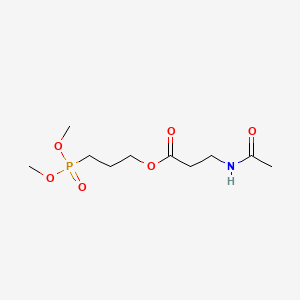
beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester: is a chemical compound with the molecular formula C10-H20-N-O6-P and a molecular weight of 281.28 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester involves multiple steps. One common approach is the reaction of beta-alanine with acetic anhydride to form N-acetyl-beta-alanine. This intermediate is then reacted with 3-(dimethoxyphosphinyl)propyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group.
Reduction: Reduction reactions can occur at the ester functional group.
Substitution: Nucleophilic substitution reactions are possible at the ester and phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in muscle metabolism and endurance.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor to important metabolites such as carnosine, which plays a role in muscle endurance and performance . The compound’s effects are mediated through its conversion to active metabolites that interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-beta-alanine: A similar compound that lacks the phosphinyl ester group.
beta-Alanine ethyl ester: Another derivative of beta-alanine with different ester functionality.
Uniqueness
The presence of the 3-(dimethoxyphosphinyl)propyl ester group in beta-Alanine, N-acetyl-, 3-(dimethoxyphosphinyl)propyl ester distinguishes it from other similar compounds. This unique functional group imparts specific chemical reactivity and potential biological activity that is not observed in other beta-alanine derivatives .
Properties
CAS No. |
132237-23-1 |
|---|---|
Molecular Formula |
C10H20NO6P |
Molecular Weight |
281.24 g/mol |
IUPAC Name |
3-dimethoxyphosphorylpropyl 3-acetamidopropanoate |
InChI |
InChI=1S/C10H20NO6P/c1-9(12)11-6-5-10(13)17-7-4-8-18(14,15-2)16-3/h4-8H2,1-3H3,(H,11,12) |
InChI Key |
VGACUBLLRYMEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC(=O)OCCCP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















